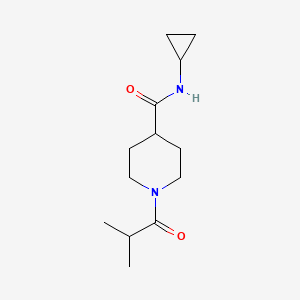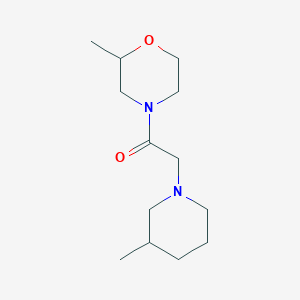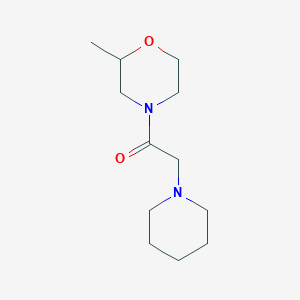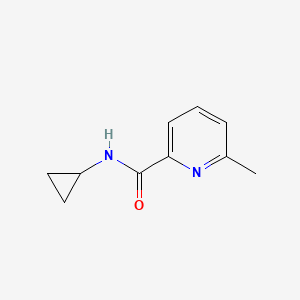
N-cyclopropyl-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-6-methylpyridine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and has since been the subject of numerous studies due to its potential as an anti-cancer drug.
Aplicaciones Científicas De Investigación
N-cyclopropyl-6-methylpyridine-2-carboxamide has been the subject of numerous studies due to its potential as an anti-cancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and survival of cancer cells. In preclinical studies, N-cyclopropyl-6-methylpyridine-2-carboxamide has demonstrated efficacy against a variety of cancer types, including breast, ovarian, and pancreatic cancers.
Mecanismo De Acción
N-cyclopropyl-6-methylpyridine-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in the inhibition of cancer cell growth and survival. N-cyclopropyl-6-methylpyridine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which plays a key role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-cyclopropyl-6-methylpyridine-2-carboxamide has also been shown to inhibit ribosome biogenesis and protein synthesis, leading to a reduction in cancer cell growth and survival. In addition, N-cyclopropyl-6-methylpyridine-2-carboxamide has been shown to have immunomodulatory effects, which may enhance its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-6-methylpyridine-2-carboxamide has several advantages for lab experiments. It has been shown to selectively target cancer cells, making it a promising anti-cancer drug candidate. N-cyclopropyl-6-methylpyridine-2-carboxamide has also been shown to have immunomodulatory effects, which may enhance its anti-cancer activity. However, the synthesis of N-cyclopropyl-6-methylpyridine-2-carboxamide is challenging, and the yield of this process is typically low, making it difficult to produce large quantities of the compound for preclinical and clinical studies.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-6-methylpyridine-2-carboxamide. One area of focus is the development of more efficient synthesis methods to increase the yield of N-cyclopropyl-6-methylpyridine-2-carboxamide. Another area of focus is the identification of biomarkers that can be used to predict patient response to N-cyclopropyl-6-methylpyridine-2-carboxamide. Additionally, there is ongoing research on the combination of N-cyclopropyl-6-methylpyridine-2-carboxamide with other anti-cancer agents to enhance its efficacy. Finally, there is interest in exploring the potential of N-cyclopropyl-6-methylpyridine-2-carboxamide as an immunomodulatory agent for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-cyclopropyl-6-methylpyridine-2-carboxamide involves several steps, starting with the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield N-cyclopropyl-6-methylpyridine-2-carboxamide in its final form. The yield of this process is typically around 20-30%, making it a challenging synthesis method.
Propiedades
IUPAC Name |
N-cyclopropyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-9(11-7)10(13)12-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKQYRBSOOLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

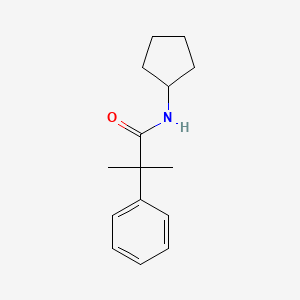
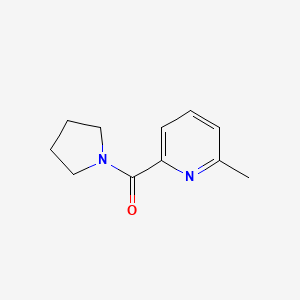
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)

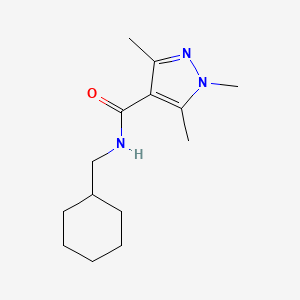



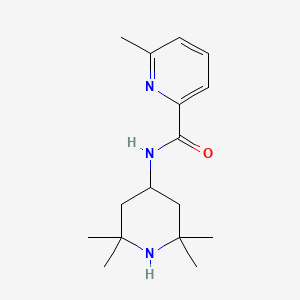
![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
